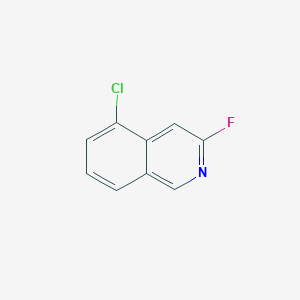

5-Chloro-3-fluoroisoquinoline

Description

5-Chloro-3-fluoroisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at position 5 and a fluorine atom at position 3 of the isoquinoline core. Isoquinolines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of electron-withdrawing halogens (Cl and F) at specific positions modulates electronic properties, influencing reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

5-chloro-3-fluoroisoquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |

InChI Key |

GLYIAZMOJVKPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through halogenation reactions .

Industrial Production Methods

Industrial production of 5-Chloro-3-fluoroisoquinoline typically involves large-scale halogenation reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reaction conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of quinoline derivatives .

Scientific Research Applications

5-Chloro-3-fluoroisoquinoline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Chloro vs. Fluoro Analogues

- 5-Chloroisoquinoline: Lacks the fluorine at position 3, reducing electronic polarization compared to 5-Chloro-3-fluoroisoquinoline. The absence of fluorine may decrease metabolic stability in drug candidates due to reduced electronegativity .

- 3-Fluoroquinoline-5-carboxylic acid (CAS 393-53-3): A quinoline derivative with fluorine at position 3 and a carboxylic acid group at position 5. The quinoline core (nitrogen at position 1 vs.

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| 5-Chloro-3-fluoroisoquinoline | Isoquinoline | Cl (C5), F (C3) | Enhanced polarity, metabolic stability |

| 5-Chloroisoquinoline | Isoquinoline | Cl (C5) | Lower electronegativity, simpler synthesis |

| 3-Fluoroquinoline-5-carboxylic acid | Quinoline | F (C3), COOH (C5) | High solubility, strong H-bonding capacity |

Functional Group Differences: Carboxylic Acid Derivatives

- 2-Amino-5-fluoroisonicotinic acid (CAS 628691-93-0): An isonicotinic acid derivative with fluorine at C5 and amino at C2. The amino group enables conjugation reactions, a feature absent in 5-Chloro-3-fluoroisoquinoline .

Additional Substituents: Nitro and Trifluoromethyl Groups

- 3-Chloro-6-fluoro-5-nitroisoquinoline (CID 118577178): The nitro group at C5 increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to 5-Chloro-3-fluoroisoquinoline .

Core Structure Variations: Isoquinoline vs. Triazolo Derivatives

- 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline: A fused triazolo-isoquinoline hybrid with a 4-chlorophenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.